N-cyclohexyl-2-(3-methylphenyl)acetamide
Description
Significance of Amide Scaffolds in Medicinal Chemistry
The amide functional group is a cornerstone of medicinal chemistry, found in a vast array of pharmaceutical agents and biologically active molecules. Its prevalence stems from a unique combination of stability, hydrogen bonding capability, and conformational properties. The amide bond is relatively resistant to hydrolysis under physiological conditions, providing a reliable linkage within drug molecules. Furthermore, the ability of the amide N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. This interaction is fundamental to the mechanism of action of many drugs.
Overview of the N-cyclohexyl-2-(3-methylphenyl)acetamide Chemotype and Related Analogues
The this compound chemotype belongs to the broader class of N-substituted phenylacetamides. This structural motif is characterized by a phenyl ring and a cyclohexyl group attached to the nitrogen of an acetamide (B32628) linker. The "3-methylphenyl" (or m-tolyl) substitution on the phenylacetamide portion introduces a specific lipophilic and steric feature that can influence the compound's interaction with biological targets.
While specific research data on this compound is limited in publicly accessible literature, the properties of its close analogues provide valuable insights. For instance, the parent compound, N-cyclohexyl-2-phenylacetamide, has been cataloged and studied, offering a baseline for understanding the physicochemical properties of this class of molecules. nih.gov The introduction of a methyl group at the meta position of the phenyl ring, as in the target compound, is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a binding site.
A search of chemical databases reveals supplier information for a closely related analogue, N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide, which suggests its availability for research purposes. chemicalregister.com The synthesis of such compounds generally involves the acylation of a cyclohexylamine (B46788) derivative with a substituted phenylacetic acid or its corresponding acyl chloride. google.com
The table below summarizes the key structural features of this compound and some of its relevant analogues.
| Compound Name | Structure | Key Features |
| This compound | Target compound with a 3-methylphenyl group. | |
| N-cyclohexyl-2-phenylacetamide | Parent compound without substitution on the phenyl ring. nih.gov | |
| N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide | Analogue with an additional methyl group on the cyclohexyl ring. chemicalregister.com |
Scope and Research Objectives
The primary objective of this article is to present a focused and scientifically grounded overview of this compound. Given the limited direct research on this specific molecule, the scope is centered on its chemical identity, the established importance of its constituent functional groups, and the known properties of its close structural analogues. The aim is to provide a foundational understanding of this chemotype for researchers interested in its potential applications in medicinal chemistry and other areas of chemical research. The article will adhere strictly to the outlined topics, avoiding speculation on unverified biological activities or applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-6-5-7-13(10-12)11-15(17)16-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFGGIBHGZNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexyl 2 3 Methylphenyl Acetamide and Its Derivatives
Established Synthetic Routes and Chemical Transformations
The most common and established method for the synthesis of N-cyclohexyl-2-(3-methylphenyl)acetamide is through the acylation of cyclohexylamine (B46788) with 2-(3-methylphenyl)acetic acid. This transformation can be achieved through several standard procedures:
Amidation using an activated carboxylic acid derivative: The most straightforward approach involves the reaction of cyclohexylamine with an activated form of 2-(3-methylphenyl)acetic acid, such as its acid chloride or acid anhydride. The acid chloride, 2-(3-methylphenyl)acetyl chloride, can be prepared by treating 2-(3-methylphenyl)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acid chloride with cyclohexylamine, typically in the presence of a base to neutralize the HCl byproduct, affords the desired amide.
Direct amide coupling: Direct condensation of 2-(3-methylphenyl)acetic acid with cyclohexylamine can be facilitated by coupling agents. These reagents activate the carboxylic acid in situ, promoting the nucleophilic attack of the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions.
A representative reaction scheme for the synthesis via an acid chloride is as follows:
Step 1: Formation of the Acid Chloride
Step 2: Amide Formation
An analogous procedure has been successfully employed for the synthesis of N-cyclohexyl-2-phenylacetamide, providing a strong precedent for the synthesis of the 3-methylphenyl derivative. nih.gov
Furthermore, the synthesis of related N-cyclohexyl acetamide (B32628) derivatives has been reported through the reaction of a haloacetamide with a corresponding phenol. For instance, N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide was synthesized by refluxing 2,3-dichlorophenol (B42519) with N-cyclohexyl-2-chloroacetamide in the presence of a base like potassium carbonate. researchgate.net This suggests an alternative, though less direct, route where a suitable precursor could be functionalized to yield the target compound.
Novel and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of amides like this compound, several green chemistry principles can be applied.
One such approach involves the use of deep eutectic solvents (DESs) as a reaction medium. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be recycled. researchgate.net For the synthesis of related compounds, DESs have been shown to facilitate N-alkylation/acylation reactions efficiently, often with improved yields and selectivity. researchgate.net This methodology avoids the use of volatile organic solvents (VOCs) and can lead to a more sustainable process. researchgate.net
Another green approach is the use of catalytic methods that avoid the use of stoichiometric activating agents. For example, certain metal or enzyme catalysts can promote the direct amidation of carboxylic acids with amines under milder conditions and with water as the only byproduct. While specific examples for this compound are not documented, the broader field of catalytic amide bond formation is rapidly advancing and offers a promising avenue for future synthetic efforts.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.
For the classical acid chloride route, the choice of base and solvent is important. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically used to scavenge the HCl generated. The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether at room temperature or below to control the exothermicity of the reaction.
In direct coupling reactions, the choice of coupling agent and additives can significantly impact the yield. For instance, the combination of a carbodiimide (B86325) with HOBt is known to reduce the formation of N-acylurea byproducts. The reaction temperature is typically kept low (0 °C to room temperature) to minimize racemization if chiral centers are present.
A study on the synthesis of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide reported a yield of 90% after purification by column chromatography. researchgate.net The reaction was carried out by refluxing the reactants for 3 hours in acetonitrile (B52724) with potassium carbonate as the base. researchgate.net This provides a benchmark for what could be expected for the synthesis of the target compound under similar conditions.
The following table illustrates potential reaction conditions and expected yields based on analogous syntheses.
| Coupling Method | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Acid Chloride | 2-(3-methylphenyl)acetyl chloride, Cyclohexylamine, Triethylamine | Dichloromethane | 0 °C to RT | >85% | Inferred from nih.gov |
| Carbodiimide | 2-(3-methylphenyl)acetic acid, Cyclohexylamine, DCC, HOBt | Tetrahydrofuran | 0 °C to RT | 70-90% | General Procedure |
| Williamson Ether Synthesis Analogue | N-cyclohexyl-2-chloroacetamide, 3-methylphenol, K₂CO₃ | Acetonitrile | Reflux | ~90% | Inferred from researchgate.net |
Stereoselective Synthesis Strategies
The structure of this compound does not inherently possess a chiral center in the acetamide backbone. However, stereoisomerism can arise if a chiral center is introduced into either the cyclohexyl or the methylphenyl moiety. For instance, if a substituted cyclohexylamine with a defined stereochemistry is used, or if the methylphenyl group is replaced by a chiral analogue, then stereoselective synthesis would become a critical consideration.
While there is no specific literature on the stereoselective synthesis of this compound, general principles of stereoselective synthesis would apply. If a racemic mixture of a chiral starting material were used, the resulting product would also be a mixture of diastereomers. Separation of these diastereomers could potentially be achieved by chromatography or crystallization.
For the de novo creation of a stereocenter during the synthesis, asymmetric catalysis would be the most sophisticated approach. For example, if a prochiral precursor were to be used, a chiral catalyst could be employed to induce stereoselectivity in the formation of the product.
In the context of related compounds, the synthesis of substituted cyclohexyl noviomimetics has involved the use of specific stereoisomers of cyclohexanol (B46403) derivatives, indicating that stereocontrol is achievable in the synthesis of complex molecules containing a cyclohexyl ring. nih.gov The choice of reagents and reaction conditions can influence the stereochemical outcome, and techniques such as chiral auxiliaries or enantioselective catalysts could be employed to achieve high levels of stereoselectivity.
Structural and Conformational Analysis
Advanced Spectroscopic Investigations for Elucidating Conformational Preferences
While specific spectroscopic studies for N-cyclohexyl-2-(3-methylphenyl)acetamide are not extensively documented in publicly available literature, analysis of its constituent parts and related compounds allows for a detailed prediction of its spectral characteristics and conformational preferences in solution.
Infrared (IR) spectroscopy would be expected to reveal key vibrational modes. The N-H stretching vibration of the secondary amide is anticipated to appear in the region of 3300-3200 cm⁻¹, with its exact position and shape providing insight into hydrogen bonding. The amide I band (C=O stretch) would be a prominent feature, typically observed around 1640-1680 cm⁻¹. For comparison, the IR spectrum of a positional isomer, N-(2-cyclohexyl-4-methylphenyl)acetamide , shows characteristic peaks that can be attributed to the amide and aromatic functionalities. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational details. In ¹H NMR, the chemical shift and coupling constants of the cyclohexyl protons would be indicative of its conformation. A chair conformation is the most stable for a cyclohexane (B81311) ring, and the proton attached to the nitrogen-bearing carbon would likely show distinct axial and equatorial environments in a slow-exchange regime. The relative orientation of the 3-methylphenyl group and the acetamide (B32628) bridge would influence the magnetic environment of the aromatic and methylene (B1212753) protons.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations between protons, offering definitive evidence for the preferred spatial arrangement of the cyclohexyl and 3-methylphenyl moieties relative to each other.
X-ray Crystallographic Studies of this compound and Co-crystallized Complexes
Although a crystal structure for this compound itself is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures provides a robust model for its solid-state conformation. cam.ac.ukcam.ac.uk
For instance, crystallographic studies of various N-cyclohexyl acetamide derivatives consistently show the cyclohexyl ring adopting a stable chair conformation . This conformation minimizes both angle strain and torsional strain within the six-membered ring. It is highly probable that the cyclohexyl group in this compound also exists in this low-energy chair form.
In the solid state, amide-containing molecules frequently form intermolecular hydrogen bonds. It is expected that the N-H group of the amide would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would serve as an acceptor. This interaction leads to the formation of hydrogen-bonded chains or more complex networks, which dictate the crystal packing. Studies on similar acetamides have confirmed the presence of such hydrogen-bonding motifs.
A study on 2-Hydroxy-N-m-tolyl-acetamide provides crystallographic and computational data for the N-m-tolylacetamide portion of the target molecule, which can be used for comparative analysis of bond lengths and angles. imist.ma
Conformational Dynamics and Energy Landscape Characterization
The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. These include the bond connecting the cyclohexyl ring to the nitrogen, the amide C-N bond, and the bond linking the methylene group to the 3-methylphenyl ring.
The cyclohexane ring itself can undergo a "ring flip" between two chair conformations. However, in a substituted cyclohexane, the energy barrier and equilibrium between these two conformations are influenced by the steric bulk of the substituent. The acetamide group is a relatively bulky substituent, and its preference for an equatorial position on the cyclohexyl ring would be significant to minimize 1,3-diaxial interactions.
Computational modeling, using methods such as Density Functional Theory (DFT), would be invaluable for mapping the potential energy surface of the molecule. Such calculations could quantify the energy differences between various conformers, such as those arising from the rotation of the 3-methylphenyl group. These studies would also help to predict the most stable conformation in the gas phase or in different solvents, providing a deeper understanding of the molecule's dynamic behavior. The conformational preferences of N-aromatic acetamides are known to be influenced by the electronic properties and steric demands of the aromatic and N-substituents.
Below is a table summarizing the key structural and conformational features expected for this compound based on the analysis of related compounds.
| Feature | Expected Characteristic | Basis of Prediction |
| Cyclohexyl Ring Conformation | Predominantly Chair | Analysis of related N-cyclohexyl acetamide crystal structures and fundamental principles of conformational analysis. |
| Amide Bond Geometry | Trans configuration | Common for secondary amides to minimize steric hindrance. |
| Intermolecular Interactions | N-H···O=C Hydrogen Bonding | Prevalent in the crystal structures of similar amide-containing compounds. |
| Key Rotatable Bonds | C(cyclohexyl)-N, C(O)-N, CH₂-Ar | These rotations define the overall molecular shape and energy landscape. |
| Spectroscopic Signature (IR) | N-H stretch (~3250 cm⁻¹), C=O stretch (~1650 cm⁻¹) | Based on characteristic group frequencies and data from positional isomers. nist.gov |
Structure Activity Relationship Sar Studies
Systematic Modification of the N-cyclohexyl Moiety and its Impact on Biological Activity
The N-cyclohexyl group of N-cyclohexyl-2-(3-methylphenyl)acetamide plays a crucial role in the molecule's interaction with its biological targets, primarily through hydrophobic interactions. The size, shape, and lipophilicity of this group can significantly influence binding affinity and, consequently, biological activity.
Research into related N-substituted acetamide (B32628) derivatives has shown that the nature of the N-substituent is a key determinant of activity. In a study on phenylacetamide derivatives with antidepressant activity, the hydrophobic interactions of an N-cyclohexyl group were compared with those of an N-benzyl group and other substituted phenyl rings. nih.gov This suggests that a bulky, lipophilic group at this position is generally favorable for activity.
In another study on heme oxygenase-1 inhibitors, replacing a phenyl ring with a saturated cyclopentyl or cyclohexyl moiety on the nitrogen of an acetamide resulted in a slight reduction in inhibitory activity. nih.gov For instance, the N-methyl-N-cyclopentylmethyl acetamide analog showed an IC50 of 11.43 μM, while the corresponding N-methyl-N-cyclohexylmethyl analog had an IC50 of 26.84 μM. nih.gov This indicates that while a cycloalkyl group is tolerated, the specific size and conformation can fine-tune the potency. The data suggests that the cyclohexyl ring, while providing necessary lipophilicity, may not be the optimal substituent in all contexts, and smaller or slightly different lipophilic groups could lead to improved activity.
Table 1: Impact of N-Substituent Modification on Biological Activity of Acetamide Derivatives
| Compound/Analog | N-Substituent | Biological Activity (IC50) | Reference |
| Analog A | -cyclopentylmethyl | 11.43 μM | nih.gov |
| Analog B | -cyclohexylmethyl | 26.84 μM | nih.gov |
| Analog C | -benzyl | 64.80 μM | nih.gov |
Note: The biological activities listed are for related acetamide derivatives and are used to infer the role of the N-cyclohexyl moiety.
Exploration of Substituent Effects on the 3-methylphenyl Ring
The 3-methylphenyl ring is another critical component of this compound, contributing to the molecule's electronic and steric properties, which in turn affect its interaction with biological targets. The position and nature of substituents on this aromatic ring can dramatically alter activity.
The methyl group at the meta-position (position 3) is an electron-donating group, which can influence the electron density of the phenyl ring and affect pi-pi stacking interactions or hydrogen bond acceptor capabilities of the aromatic system. In SAR studies of N-phenylacetamide derivatives as carbonic anhydrase inhibitors, the position of a methyl group on the phenyl ring was shown to influence activity. For example, a 4-methyl substituent on a phenylacetamide moiety resulted in better inhibitory activity than unsubstituted or chloro-substituted analogs. nih.gov
In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the introduction of a methyl group at the para-position of the aryl ring (p-tolyl) resulted in potent antibacterial activity. mdpi.com While this is a different scaffold, it highlights that small alkyl substituents on an aromatic ring are often beneficial for biological activity. The specific placement at the meta position in this compound would dictate a unique binding orientation within a receptor pocket, and moving the methyl group to the ortho or para position would likely alter the binding affinity and efficacy.
Table 2: Effect of Phenyl Ring Substitution on Biological Activity
| Compound/Analog | Substituent on Phenyl Ring | Biological Activity (Antibacterial) | Reference |
| Analog D | 4-fluoro | EC50 = 156.7 µM | mdpi.com |
| Analog E | 3-fluoro | - | mdpi.com |
| Analog F | 4-chloro | - | mdpi.com |
| Analog G | 4-methyl (p-tolyl) | Potent Activity | mdpi.com |
Note: The data is from a series of N-phenylacetamide derivatives with a different core structure, illustrating the general impact of phenyl ring substitution.
Variation of the Acetamide Linker and its Influence on Target Interaction
The acetamide linker in this compound provides a crucial structural scaffold, connecting the N-cyclohexyl and 3-methylphenyl moieties at an appropriate distance and with a specific geometry. The length, rigidity, and chemical nature of this linker are critical for optimal interaction with the biological target.
Studies have shown that even subtle changes to the linker can have a profound impact on activity. For instance, the presence of the methylene (B1212753) bridge between the aromatic ring and the acetamide nitrogen has been suggested to be important for high activity in a series of antidepressant phenylacetamides. nih.gov This suggests that the spacing provided by the -CH2-C(=O)- unit is optimal for positioning the flanking groups.
In the context of antibody-drug conjugates, the stability of the linker is paramount. Research on linker-payloads demonstrated that incorporating an amide at the meta position of a p-aminobenzyl carbamate (B1207046) linker significantly increased its stability in mouse serum. nih.gov While a different application, this highlights that the chemical nature and substitution pattern of the linker are key determinants of its properties and, by extension, its ability to effectively present the active parts of the molecule to the target. Shortening or lengthening the acetamide chain, or replacing the amide bond with other functional groups such as an ester or a sulfonamide, would likely have a significant impact on the biological activity of this compound by altering the conformational flexibility and the spatial arrangement of the key binding motifs.
Table 3: Influence of Linker Modification on Compound Properties
| Linker Type | Modification | Property Observed | Reference |
| p-aminobenzyl carbamate | Unsubstituted | Complete hydrolysis in mouse serum (24h) | nih.gov |
| p-aminobenzyl carbamate | m-amide substitution | 50% hydrolysis in mouse serum (24h) | nih.gov |
| p-aminobenzyl carbamate | m-amide + glutamic acid | 7% hydrolysis in mouse serum (24h) | nih.gov |
Note: This data illustrates the principle of how linker modification affects stability, which is a crucial aspect of target interaction for many bioactive compounds.
Elucidation of Key Pharmacophoric Features for Observed Activities
Based on the analysis of its structural components, the key pharmacophoric features of this compound for its biological activities can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target and trigger a response.
The essential features for the activity of this compound and its analogs appear to be:
A Lipophilic Cycloalkyl Group: The N-cyclohexyl moiety serves as a crucial hydrophobic anchor, fitting into a lipophilic pocket of the target protein. The size and shape of this group are important, with the six-membered ring appearing to be well-tolerated in many systems.
An Aromatic Ring with a Small Alkyl Substituent: The 3-methylphenyl group likely engages in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, within the binding site. The meta-methyl group provides additional hydrophobic contact and influences the electronic properties of the ring, which can be critical for binding. The position of this substituent is key for defining the orientation of the molecule in the active site.
A Hydrogen Bond Donor/Acceptor Linker: The acetamide linker provides a critical hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The specific length and relative orientation of these groups, dictated by the acetamide structure, are essential for anchoring the molecule correctly to its target through hydrogen bonding. The methylene spacer ensures the correct distance between the aromatic ring and the amide functionality.
Biological Activity and Mechanistic Investigations Non Clinical Focus
Enzyme Inhibition Studies
The acetamide (B32628) scaffold is a common feature in many enzyme inhibitors. Investigations into related compounds suggest that derivatives of N-cyclohexyl-2-(3-methylphenyl)acetamide could potentially interact with several classes of enzymes.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy for managing conditions like Alzheimer's disease. heraldopenaccess.us While no direct studies on this compound's effect on AChE have been reported, research on other acetamide derivatives indicates a potential for this class of compounds to exhibit inhibitory activity. For instance, a series of N-arylmethylamide derivatives were synthesized and showed moderate inhibitory activity against cholinesterases. researchgate.netresearchgate.net One compound in this series demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.11 µM and 1.14 µM, respectively. researchgate.netresearchgate.net Another study on substituted acetamide derivatives identified a compound with an IC50 value of 3.94 μM against BChE. nih.gov The anticholinesterase and antiacetylcholine activities of 1-phenylcyclohexylamine (B1663984) derivatives have also been evaluated, showing mild antimuscarinic activity. nih.gov These findings suggest that the general structure of N-substituted acetamides can be a starting point for designing cholinesterase inhibitors.
Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Related Acetamide Derivatives
| Compound Class | Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| N-arylmethylamide derivative (22c) | AChE | 1.11 | researchgate.netresearchgate.net |
| N-arylmethylamide derivative (22c) | BChE | 1.14 | researchgate.netresearchgate.net |
| N-arylmethylamide derivative (22j) | BChE | 0.46 | researchgate.netresearchgate.net |
Note: The data in this table is for structurally related compounds, not this compound.
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Acetamide derivatives have been explored as potential COX inhibitors. archivepp.comarchivepp.comgalaxypub.co Reviews on this topic highlight that the acetamide functional group is a feature in various COX-II selective inhibitors. archivepp.comarchivepp.com For example, studies on N-aryl iminochromenes, which are structurally distinct but represent a class of N-aryl compounds, have shown potent COX-1 and COX-2 inhibition. rsc.orgnih.gov One such compound exhibited a COX-1 IC50 value of 7.3 ± 0.5 nM. nih.gov While these molecules are more complex, the presence of an N-aryl group is a common feature.
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. acs.orged.ac.uk Phenylacetamide derivatives have been investigated as kinase inhibitors. frontiersin.org One study on N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119), a compound sharing the N-cyclohexyl acetamide core, identified it as an inhibitor of Epidermal Growth Factor Receptor (EGFR) signaling with an IC50 of 6.16±0.88 µM. nih.gov This compound was shown to decrease the phosphorylation of EGFR, ERK, and Akt in human lung cancer cells. nih.gov Another study on phenylacetamide-1H-imidazol-5-one variants identified a potent compound with cytotoxic IC50 values of 294 and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively, and was found to downregulate several kinases including members of the BRK, FLT, and JAK families. frontiersin.org
Table 2: Kinase Inhibition by a Related N-cyclohexyl-acetamide Derivative
| Compound | Target | IC50 (µM) | Cell Line | Source |
|---|
Note: The data in this table is for a structurally related compound, not this compound.
Research has explored the potential of various compounds to modulate glycosidase and cholinesterase enzymes, which are therapeutic targets for diabetes and neurodegenerative diseases, respectively. nih.gov While direct evidence for this compound is lacking, studies on related structures provide some context. As mentioned in section 5.1.1, N-arylmethylamide derivatives have been shown to inhibit cholinesterases. researchgate.netresearchgate.net
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. mdpi.comnih.govyoutube.comresearchgate.net A series of N-aryl-2-arylthioacetamide derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing activity in the lower micromolar range (1.25-20.83 μM). nih.gov Another compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), was found to inhibit the DNA polymerase activity of HIV-1 RT in a noncompetitive manner with a Ki value of 1.2 µM. researchgate.net Additionally, N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) was shown to inhibit both the polymerase and the RNase H activities of HIV-1 RT, with IC50 values for RDDP inhibition ranging from 0.8-3.4 µM. nih.gov These studies indicate that the acetamide scaffold can be a component of molecules targeting HIV-1 RT.
Table 3: HIV-1 Reverse Transcriptase Inhibition by Related Acetamide Derivatives
| Compound Class/Name | Target Activity | Inhibition (IC50/Ki) | Source |
|---|---|---|---|
| N-aryl-2-arylthioacetamide derivatives | HIV-1 replication | 1.25-20.83 µM | nih.gov |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | DNA polymerase | Ki = 1.2 µM | researchgate.net |
Note: The data in this table is for structurally related compounds, not this compound.
Antimicrobial Activity Studies
The search for new antimicrobial agents is a global health priority. Acetamide derivatives have been a source of investigation for potential antibacterial and antifungal properties. For example, a series of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were synthesized and some showed strong antifungal activity. nih.gov Similarly, novel N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising in vitro antibacterial activities against several plant pathogenic bacteria. nih.gov Another study on N-aryl-2-(5-aryltetrazol-2-yl)acetamides found that the compounds possessed moderate antimicrobial potential. researchgate.net The substitution of a phenyl moiety by a methyl group has been noted in some contexts to be deleterious for antibacterial effect against certain strains. mdpi.com
Anticancer Activity in Cellular Models
Mechanisms of Cell Proliferation InhibitionNo data exists describing any potential mechanisms of cell proliferation inhibition by this specific compound.
Due to the lack of available scientific information for this compound, it is not possible to create the detailed, evidence-based article as outlined.
Table of Compounds Mentioned
Since no relevant research on the target compound was found, a table of compounds has been omitted.
Other Receptor and Pathway Modulations
No studies were identified that investigated the potential N-methyl-D-aspartate (NMDA) receptor antagonist activity of this compound or its related neurobiological effects.
There is no available research on the anti-inflammatory properties of this compound in in vitro models. Data regarding its effects on inflammatory markers or pathways are absent from the scientific literature.
No published data were found concerning the antioxidant activity of this compound or its potential to mitigate oxidative stress.
Research on the anticonvulsant properties of this compound in non-human models is not available in the public domain.
There are no scientific reports detailing any investigation into the potential antidepressant effects of this compound in non-human models.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of N-cyclohexyl-2-(3-methylphenyl)acetamide.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-31+G(d) or B3LYP/6-31+G(d,p), can be used to determine key electronic properties. acs.org These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. nih.gov
The HOMO-LUMO gap is a critical parameter, as a smaller gap suggests higher reactivity of the molecule. nih.gov For instance, in related acetamide (B32628) structures, the HOMO is often located on the phenyl ring, while the LUMO is distributed across the amide linkage, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
Furthermore, DFT calculations allow for the determination of various reactivity descriptors. acs.org These descriptors, such as electrostatic potential at the nuclei, natural bond orbital (NBO) atomic charges, and the electrophilicity index, provide a quantitative basis for predicting the reactivity of different parts of the molecule. acs.org For example, the electrostatic potential at the carbonyl carbon atom is a reliable indicator of the site for nucleophilic attack in hydrolysis reactions. acs.org
Table 1: Representative Global Descriptive Parameters Calculated via DFT for an Acetamide Derivative This table presents example data calculated for a similar acetamide structure to illustrate the outputs of DFT analysis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.215 |
| LUMO Energy | -0.809 |
| Energy Gap (Egap) | 5.406 |
| Ionization Potential (I) | 6.215 |
| Electron Affinity (A) | 0.809 |
| Global Hardness (η) | 2.703 |
| Global Softness (S) | 0.185 |
| Electronegativity (χ) | 3.512 |
| Electrophilicity Index (ω) | 2.285 |
Source: Adapted from similar acetamide derivative studies. nih.gov
Prediction of Spectroscopic Parameters and Conformational Analysis
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra). esisresearch.org A comparison between the calculated and experimental wavenumbers can help in the definitive assignment of vibrational modes. For example, the characteristic N-H stretching vibration in similar acetamides is typically observed around 3340 cm⁻¹, and any significant shift from the calculated value can indicate effects like hydrogen bonding. esisresearch.org
Conformational analysis is another critical aspect that can be explored using computational methods. The this compound molecule possesses several rotatable bonds, leading to various possible conformers. The cyclohexyl ring typically adopts a stable chair conformation. nih.govnih.gov Computational studies can determine the relative energies of different conformers and identify the most stable, lowest-energy structure. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional conformation.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
A relevant example is the study of the alkaline hydrolysis of N-phenylacetamides. acs.org Computational studies have shown that the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org A similar computational approach for this compound could predict its susceptibility to hydrolysis and provide insights into its metabolic stability.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
Prediction of Ligand-Target Protein Interactions
Molecular docking simulations can predict the binding affinity and pose of this compound within the active site of a target protein. nih.govnih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. nih.gov The resulting scores, often expressed in kcal/mol, provide an estimate of the binding affinity, with lower values indicating a more favorable interaction. nih.gov For instance, in studies of similar acetamide-based inhibitors, docking calculations have been used to predict binding energies and correlate them with experimental inhibitory activities. nih.gov
Identification of Binding Pockets and Key Interacting Residues
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These simulations can identify the key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For this compound, docking studies could reveal, for example, that the amide group acts as a hydrogen bond donor and acceptor, while the cyclohexyl and 3-methylphenyl groups engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.govnih.gov Visualizing the docked pose allows researchers to understand the structure-activity relationship (SAR), guiding the design of new analogues with improved potency and selectivity. nih.gov
Table 2: Representative Interacting Residues and Binding Energies from a Docking Study of an Acetamide Ligand This table presents example data from a docking study of a similar acetamide compound to illustrate the typical findings.
| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | Acetamide Derivative | Phe37, Val51, Leu147, Phe214 | -6.63 |
| Heme Oxygenase-2 (HO-2) | Acetamide Derivative | Tyr167, Val51, Leu147 | -5.78 |
Source: Adapted from molecular docking studies on acetamide-based inhibitors. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide crucial insights into its behavior in a biological context.
Analysis of Dynamic Behavior and Conformational Flexibility in Biological Environments
An analysis of the dynamic behavior of this compound would involve simulating its movement in an aqueous solution and within a simulated biological membrane. Such simulations would reveal the compound's conformational flexibility, highlighting the accessible shapes the molecule can adopt. Key aspects to be investigated would include the rotational freedom around the amide bond and the various conformations of the cyclohexyl and 3-methylphenyl rings. Understanding which conformations are most stable in different environments is critical for predicting how the molecule might interact with a biological target. However, no specific studies detailing the conformational analysis or dynamic behavior of this compound have been found in the reviewed literature.
Characterization of Ligand-Receptor Binding and Unbinding Pathways
Should a biological receptor for this compound be identified, MD simulations would be instrumental in characterizing the binding and unbinding pathways. These simulations can map the energetic landscape of the ligand's approach to the receptor's binding site, identifying key amino acid residues involved in the interaction. Furthermore, by simulating the dissociation of the ligand from the receptor, researchers can calculate the binding free energy, a measure of the affinity of the compound for its target. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. At present, there are no published studies identifying a specific biological receptor for this compound or detailing its binding and unbinding pathways through molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity.
Development of Predictive Models for Biological Activities
To develop a predictive QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with their corresponding measured biological activities would be required. Using statistical methods, a mathematical model would be constructed to predict the activity of new, untested compounds. The quality of a QSAR model is assessed by its statistical significance and its ability to make accurate predictions for an external set of compounds. While QSAR studies have been conducted on various classes of acetamide derivatives, a specific QSAR model for this compound and its close analogs has not been reported in the scientific literature.
Identification of Molecular Descriptors Correlating with Activity
A key outcome of a QSAR study is the identification of molecular descriptors that are highly correlated with the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For this compound, important descriptors might include the hydrophobicity imparted by the cyclohexyl and methylphenyl groups, as well as the hydrogen bonding capacity of the amide group. The identification of these descriptors provides a deeper understanding of the structural requirements for activity and guides the design of new molecules with improved properties. Due to the absence of specific QSAR studies on this compound, a data table of relevant molecular descriptors cannot be compiled.
Derivatization and Analogue Design
Rational Design of N-cyclohexyl-2-(3-methylphenyl)acetamide Analogues
Rational drug design for analogues of this compound involves a systematic investigation of how modifications to its three main structural components—the N-cyclohexyl group, the central acetamide (B32628) linker, and the 3-methylphenyl moiety—influence its biological activity. Structure-activity relationship (SAR) studies, even on related acetamide derivatives, provide valuable insights into the functional role of each part of the molecule. nih.govresearchgate.net
The N-cyclohexyl group is a lipophilic moiety that can play a significant role in the compound's ability to cross biological membranes and interact with hydrophobic pockets within a target protein. The conformational flexibility of the cyclohexane (B81311) ring, which typically exists in a chair conformation, can also influence binding affinity. The design of analogues might involve:
Ring Modification: Replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, cycloheptyl, or branched alkyl chains) to probe the optimal size and shape for the binding site.
Substitution: Introducing substituents onto the cyclohexyl ring to alter its polarity and steric profile. For instance, the addition of hydroxyl or amino groups could introduce new hydrogen bonding opportunities.
The acetamide linker is a critical component, providing a rigid plane and hydrogen bonding capabilities through its carbonyl oxygen and N-H group. These interactions are often crucial for anchoring the molecule within a biological target. archivepp.com Analogue design strategies focusing on this linker could include:
Scaffold Hopping: Replacing the acetamide group with other bioisosteric linkers such as thioamides, reversed amides, or small heterocyclic rings to explore different geometries and electronic properties.
Constrained Analogues: Introducing conformational constraints, for example, by incorporating the linker into a lactam ring system, to reduce flexibility and potentially increase binding affinity by lowering the entropic penalty of binding.
The 3-methylphenyl group dictates the electronic and steric properties of one end of the molecule. The position and nature of the substituent on the phenyl ring are key determinants of activity and selectivity. Rational design approaches for this part of the molecule may involve:
Positional Isomerism: Moving the methyl group to the ortho- or para-positions to investigate the spatial requirements of the target's binding pocket.
Substituent Variation: Replacing the methyl group with other substituents to modulate electronic effects (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like halogens or nitro groups) and steric bulk. nih.gov
A hypothetical SAR study could reveal that a larger substituent at the 3-position is beneficial for activity, or that an electron-withdrawing group enhances potency. This information would then guide the synthesis of more refined analogues.
| Molecular Component | Potential Modifications | Rationale for Modification |
| N-cyclohexyl group | Replacement with cyclopentyl or cycloheptyl; Introduction of polar substituents (e.g., -OH, -NH2) | To optimize lipophilicity and explore the size of the hydrophobic binding pocket. To introduce new hydrogen bonding interactions. |
| Acetamide linker | Replacement with bioisosteres (e.g., thioamide); Incorporation into a lactam ring | To alter hydrogen bonding capacity and conformational rigidity. To reduce flexibility and potentially increase binding affinity. |
| 3-methylphenyl group | Shifting the methyl group to ortho- or para-positions; Replacement of the methyl group with other functional groups (e.g., -Cl, -OCH3, -CF3) | To probe steric and electronic requirements of the binding site. To modulate the electronic properties and metabolic stability of the ring. |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a library, from a set of common building blocks. wikipedia.orgnih.govniscpr.res.in This technique is particularly well-suited for exploring the SAR of this compound in a high-throughput manner. pharmatutor.org The synthesis of an acetamide library typically involves the parallel amide coupling of a diverse set of carboxylic acids and amines. acs.org
For generating a library based on the this compound scaffold, one could employ a "split-and-pool" or a parallel synthesis strategy. wikipedia.org A representative combinatorial library could be constructed using three sets of building blocks:
A diverse set of substituted phenylacetic acids: This would allow for variation of the aryl moiety.
A collection of cyclic and acyclic amines: This would explore the impact of the N-substituent.
A range of substituted cyclohexylamines: This would specifically probe the role of the cyclohexyl group.
The general synthetic scheme would involve the activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent like HATU or HBTU) followed by reaction with the amine in a parallel format, often on a solid support to simplify purification. acs.org
Table of Potential Building Blocks for a Combinatorial Library:
| Building Block Type | Examples |
| Aryl Acetic Acids | 2-phenylacetic acid, 2-(3-methylphenyl)acetic acid, 2-(4-chlorophenyl)acetic acid, 2-(3-methoxyphenyl)acetic acid, 2-(thiophen-2-yl)acetic acid |
| Amines | Cyclohexylamine (B46788), Cyclopentylamine, Aniline, Benzylamine, Morpholine |
| Substituted Cyclohexylamines | 4-methylcyclohexylamine, 4-hydroxycyclohexylamine, 4-aminocyclohexylamine |
The resulting library of compounds could then be screened for biological activity, and the "hit" compounds would provide valuable information for further lead optimization.
Targeted Modification for Enhanced Selectivity or Potency
Once initial SAR data is obtained, either through rational design or combinatorial screening, targeted modifications can be made to enhance specific properties like potency or selectivity. This is a more focused approach than library generation and often relies on a deeper understanding of the drug-target interaction, potentially aided by computational modeling. researchgate.net
Enhancing Potency:
Potency can often be increased by optimizing the interactions between the compound and its biological target. For this compound, this could involve:
Introducing Halogens: The strategic placement of fluorine, chlorine, or bromine on the phenyl ring can enhance binding affinity through favorable interactions and can also block sites of metabolism, thereby increasing the compound's half-life.
Adding Hydrogen Bond Donors/Acceptors: Based on the topology of the target's active site, adding groups like hydroxyls, amides, or sulfonamides can form additional hydrogen bonds, leading to a more stable drug-target complex. nih.gov
Enhancing Selectivity:
Selectivity is crucial for minimizing off-target effects. For instance, if the compound is an enzyme inhibitor, achieving selectivity for one enzyme over a closely related one is a common goal. archivepp.com Targeted modifications to improve the selectivity of this compound might include:
Exploiting Unique Structural Features of the Target: If the target enzyme has a specific sub-pocket that is not present in related enzymes, the analogue can be "grown" to occupy this space. For example, extending a substituent from the phenyl ring to fit into this unique pocket.
Altering Conformational Preferences: Introducing bulky groups or rigidifying the structure can lock the molecule into a conformation that is preferentially recognized by the desired target.
Table of Hypothetical Targeted Modifications and Their Goals:
| Parent Compound | Modified Analogue | Modification | Intended Goal |
| This compound | N-cyclohexyl-2-(3-methyl-4-chlorophenyl)acetamide | Addition of a chlorine atom at the 4-position of the phenyl ring | Enhance potency through halogen bonding and block a potential site of metabolism. |
| This compound | N-(4-hydroxycyclohexyl)-2-(3-methylphenyl)acetamide | Introduction of a hydroxyl group on the cyclohexyl ring | Improve aqueous solubility and introduce a new hydrogen bonding interaction to potentially increase potency and alter selectivity. |
| This compound | N-cyclohexyl-2-(3-(trifluoromethyl)phenyl)acetamide | Replacement of the methyl group with a trifluoromethyl group | Significantly alter the electronic properties of the phenyl ring to potentially improve target binding and metabolic stability. |
These targeted modifications represent a rational, iterative process to refine the pharmacological profile of this compound, moving from a preliminary hit or lead compound toward a more optimized therapeutic candidate.
Future Perspectives and Research Trajectories
Unexplored Biological Targets and Pathways
The therapeutic potential of a compound is intrinsically linked to its interaction with biological targets. For N-cyclohexyl-2-(3-methylphenyl)acetamide, a vast field of exploration remains open. By examining the activities of structurally related acetamide (B32628) derivatives, several promising, yet unexplored, biological targets and pathways can be postulated.
Enzyme Inhibition:
Urease: A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated significant urease inhibition activity. mdpi.com Molecular docking studies suggest that these compounds bind to the non-metallic active site of the enzyme. mdpi.com This raises the possibility that this compound could also act as a urease inhibitor, a property that would be valuable in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
α-Glucosidase and α-Amylase: Certain N-arylacetamides have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov Investigating the inhibitory potential of this compound against these enzymes could open new avenues for its development as an anti-diabetic agent.
Antiproliferative and Antiviral Activity:
Cancer Cell Lines: The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of compounds has shown high in vitro potency against both sensitive and resistant cancer cell lines. sielc.comresearchgate.net These compounds were found to induce cell death through apoptosis and autophagy. sielc.comresearchgate.net Given these findings, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines, warranting investigation into its antiproliferative effects and underlying mechanisms.
HIV-1 Tat-mediated Transcription: Recently, acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been discovered as potent inhibitors of HIV-1 Tat-mediated viral transcription. nih.govasm.org This highlights the potential for acetamide-based compounds to interfere with viral replication processes. Screening this compound for activity against HIV-1 and other viruses could unveil novel antiviral applications.
Other Potential Targets:
The broad biological activities observed in the acetamide class suggest that this compound could interact with a variety of other targets. These may include G-protein coupled receptors (GPCRs), ion channels, and various signaling pathway components. A systematic screening of the compound against a panel of known biological targets would be a crucial first step in identifying its primary mechanism of action.
Integration of Advanced Synthetic and Computational Methodologies
To fully unlock the potential of this compound and its analogues, the integration of advanced synthetic and computational methodologies is paramount. These approaches can streamline the drug discovery and development process, from lead identification to optimization.
Advanced Synthetic Methodologies:
Traditional methods for amide bond formation are well-established; however, modern synthetic chemistry offers more efficient and environmentally friendly alternatives.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of acetamide derivatives, often leading to higher yields and shorter reaction times. archivepp.com This technique could be applied to the synthesis of this compound and its derivatives for rapid library generation.
Photocatalytic Arene C–H Amination: This cutting-edge technique allows for the direct formation of C-N bonds from abundant C-H centers, offering a more atom-economical and efficient route to N-arylated compounds. acs.org Exploring such methods could provide novel and more sustainable synthetic pathways.
Heterogeneous Catalysis: The development of solid-supported catalysts, such as Na2CO3/SiO2, provides a simple and efficient procedure for the synthesis of N-substituted amides, with the added benefit of easy catalyst removal. tandfonline.com
Computational Methodologies:
In silico tools are indispensable in modern drug discovery for predicting the properties and activities of new compounds.
Molecular Docking: This technique can be used to predict the binding mode of this compound with potential biological targets. mdpi.comnih.gov Such studies can provide insights into the structure-activity relationships (SAR) and guide the design of more potent analogues.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. rsc.orgrsc.org Early assessment of these properties for this compound can help to identify potential liabilities and guide chemical modifications to improve its pharmacokinetic and safety profiles.
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of related compounds with their biological activity. This can be a powerful tool for optimizing the structure of this compound to enhance its desired therapeutic effects.
| Synthetic Methodology | Advantages | Computational Methodology | Application |
| Microwave-Assisted Synthesis | Rapid, high yields | Molecular Docking | Predict binding modes, guide SAR |
| Photocatalytic C-H Amination | Atom-economical, efficient | ADMET Prediction | Assess pharmacokinetic and safety profiles |
| Heterogeneous Catalysis | Easy catalyst removal | QSAR | Correlate structure with activity |
Potential for this compound as a Probe Molecule
Beyond its direct therapeutic potential, this compound could serve as a valuable research tool. A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway.
The N-aryl acetamide WEHI-326, for example, has been instrumental in understanding the roles of rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, in the development of the malaria parasite P. falciparum. mmv.org Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe.
To be an effective probe, a molecule should possess several key characteristics:
Potency and Selectivity: It should interact with its intended target at low concentrations and have minimal off-target effects.
Known Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.
Cellular Activity: It must be able to penetrate cells and engage its target in a cellular context.
Availability of a Negative Control: A structurally similar but inactive compound is necessary to confirm that the observed biological effects are due to the specific target engagement.
The development of this compound as a chemical probe would require the identification of a specific high-affinity target, followed by medicinal chemistry efforts to optimize its properties as a research tool.
Emerging Research Directions for the Acetamide Class of Compounds
The acetamide functional group is a common feature in a wide range of biologically active molecules. The ongoing research into this class of compounds continues to reveal new therapeutic opportunities.
Novel Anti-inflammatory Agents:
COX-II Inhibitors: Many acetamide derivatives have been developed as selective cyclooxygenase-II (COX-II) inhibitors. archivepp.com These agents are used to treat pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. archivepp.com There is ongoing research to create hybrid molecules that combine the COX-II inhibitory properties of acetamides with other bioactive moieties to enhance their therapeutic profile. archivepp.com
Antimalarial Drug Development:
The discovery of the N-aryl acetamide class as inhibitors of P. falciparum development has opened a new front in the fight against malaria. mmv.orgnih.gov Future research in this area will focus on improving the metabolic stability of these compounds to achieve efficacy in vivo. mmv.orgnih.gov
Improving Bioavailability of Natural Products:
Flavonoids are natural compounds with numerous health benefits, but their application is often limited by poor bioavailability. rsc.orgrsc.org Chemical modification of flavonoids with acetamide groups has been shown to significantly improve their bioavailability and ADMET properties. rsc.orgrsc.org This strategy could be applied to other classes of natural products to enhance their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for N-cyclohexyl-2-(3-methylphenyl)acetamide, and how are yields optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of 3-methylphenylacetic acid derivatives with cyclohexylamine. A common method includes:
- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or EDCl/HOBt).
- Step 2 : Amide bond formation with cyclohexylamine under reflux in aprotic solvents (e.g., dichloromethane or THF).
- Step 3 : Purification via column chromatography or recrystallization.
Yield optimization relies on adjusting reaction parameters:
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 40–80°C | Higher temps accelerate reactions but risk side products. |
| Solvent | DCM, THF, DMF | Polar aprotic solvents enhance nucleophilicity. |
| Catalyst | DMAP, HOBt | Improve coupling efficiency . |
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., cyclohexyl CH2 groups at δ 1.2–1.6 ppm) and confirms amide linkage (δ ~170 ppm in 13C NMR) .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement (e.g., hydrogen bonding between amide and aromatic groups) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 274).
Q. What functional groups dictate its reactivity in biological assays?
- Thioamide linkage : Participates in nucleophilic substitutions or redox reactions.
- 3-Methylphenyl group : Enhances lipophilicity, affecting membrane permeability.
- Cyclohexyl moiety : Stabilizes conformational rigidity, influencing target binding .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved across studies?
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Methodological solutions include:
- Orthogonal Assays : Validate antiviral activity using both plaque reduction and polymerase inhibition assays .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates.
- Structural Analog Comparison : Test derivatives to isolate pharmacophoric contributions .
Q. What strategies improve crystallographic refinement for this compound?
Q. How do solvent and pH conditions affect its stability during storage?
- Stability Profile :
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| Aqueous (pH < 5) | Hydrolysis of amide bond | Store in anhydrous DMSO at -20°C |
| Light Exposure | Photooxidation of aryl groups | Use amber vials |
| Data from accelerated stability studies (40°C/75% RH) suggest a shelf life of >6 months when lyophilized . |
Q. What computational methods predict its pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate membrane permeation via logP calculations (predicted logP = 3.2).
- Docking Studies : Identify binding poses with viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME assess bioavailability and CYP450 interactions .
Q. How is structure-activity relationship (SAR) explored for antiviral analogs?
- Core Modifications : Replace the 3-methylphenyl group with halogenated or nitro-substituted rings.
- Linker Variations : Substitute the acetamide with sulfonamide or urea groups.
- Bioassay Data :
| Analog | EC50 (µM) | Target |
|---|---|---|
| Parent | 12.3 | Viral polymerase |
| 3-Fluoro | 8.7 | Improved binding affinity |
| 3-Nitro | >50 | Reduced solubility . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
